molecular formula C12H21NO2 B13321946 1-(2,2-Dimethylcyclopropyl)-2-(5-methylmorpholin-3-yl)ethan-1-one

1-(2,2-Dimethylcyclopropyl)-2-(5-methylmorpholin-3-yl)ethan-1-one

Cat. No.: B13321946
M. Wt: 211.30 g/mol
InChI Key: KMCSUMAFTRPWIX-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylcyclopropyl)-2-(5-methylmorpholin-3-yl)ethan-1-one is a synthetic organic compound. Its structure includes a cyclopropyl group, a morpholine ring, and an ethanone moiety. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethylcyclopropyl)-2-(5-methylmorpholin-3-yl)ethan-1-one typically involves multiple steps:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes are converted into cyclopropanes using reagents like diazomethane or Simmons-Smith reagents.

    Morpholine Ring Formation: Morpholine can be synthesized through the reaction of diethanolamine with sulfuric acid.

    Coupling Reactions: The final step involves coupling the cyclopropyl and morpholine moieties with an ethanone group, often using reagents like Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethylcyclopropyl)-2-(5-methylmorpholin-3-yl)ethan-1-one can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the morpholine ring or the ethanone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-(2,2-Dimethylcyclopropyl)-2-(5-methylmorpholin-3-yl)ethan-1-one may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in drug development for targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylcyclopropyl)-2-(5-methylmorpholin-3-yl)ethan-1-one would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-Dimethylcyclopropyl)-2-(4-methylmorpholin-3-yl)ethan-1-one: Similar structure but with a different substitution pattern on the morpholine ring.

    1-(2,2-Dimethylcyclopropyl)-2-(5-ethylmorpholin-3-yl)ethan-1-one: Similar structure but with an ethyl group instead of a methyl group on the morpholine ring.

Uniqueness

1-(2,2-Dimethylcyclopropyl)-2-(5-methylmorpholin-3-yl)ethan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

1-(2,2-dimethylcyclopropyl)-2-(5-methylmorpholin-3-yl)ethanone

InChI

InChI=1S/C12H21NO2/c1-8-6-15-7-9(13-8)4-11(14)10-5-12(10,2)3/h8-10,13H,4-7H2,1-3H3

InChI Key

KMCSUMAFTRPWIX-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(N1)CC(=O)C2CC2(C)C

Origin of Product

United States

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